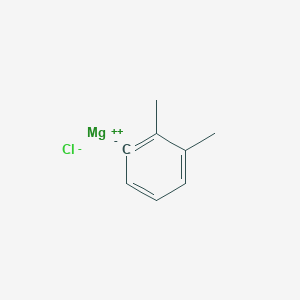![molecular formula C10H13BrClN3O B14249540 Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyclohexanol ring substituted with a 5-bromo-2-chloro-4-pyrimidinyl group, making it a valuable molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyrimidinyl group.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various halogenated cyclohexanol compounds.
Aplicaciones Científicas De Investigación
Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 4-bromo-: Similar structure but lacks the pyrimidinyl group.
Cyclohexanol, 2-bromo-, trans-: Another brominated cyclohexanol derivative.
Uniqueness
Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans- is unique due to the presence of the 5-bromo-2-chloro-4-pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
IUPAC Name |
4-[(5-bromo-2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN3O/c11-8-5-13-10(12)15-9(8)14-6-1-3-7(16)4-2-6/h5-7,16H,1-4H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYMTHIDHBELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC=C2Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
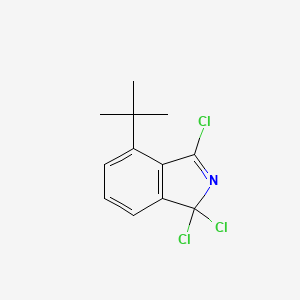
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)

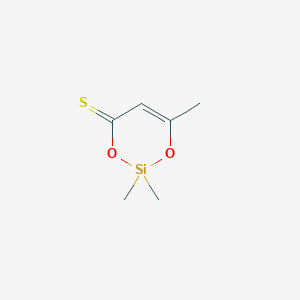
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)

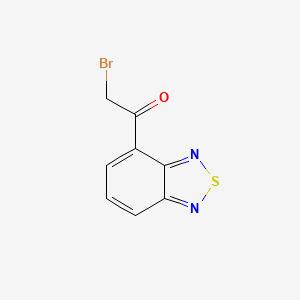
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
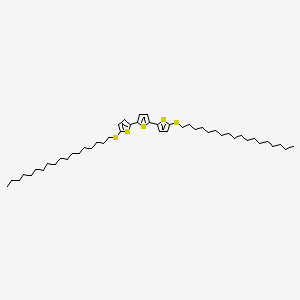
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
